Diethylphosphine oxide
Overview
Description
Diethylphosphine oxide is an organophosphorus compound with the molecular formula C4H11OP. It is characterized by its colorless liquid or white solid appearance. The compound has a molecular weight of 110.11 grams per mole, a boiling point of 202-204 degrees Celsius, and a density of 0.95-0.97 grams per milliliter . This compound is soluble in organic solvents but insoluble in water . It is commonly used as a reagent in organic synthesis, particularly for oxidation and de-oxidation reactions .
Preparation Methods
Diethylphosphine oxide can be synthesized through the reaction of diethylphosphine with oxygen. This reaction is typically carried out under an oxygen atmosphere at an appropriate temperature and pressure . Another method involves the use of this compound as a reagent in the preparation of indolones in water. This process involves a radical reaction mediated by this compound at 80 degrees Celsius, with V-501 as a water-soluble initiator .
Chemical Reactions Analysis
Diethylphosphine oxide undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form diethylphosphonate.
Reduction: It can be reduced to diethylphosphine.
Substitution: this compound can participate in substitution reactions, where it acts as a nucleophile.
Hydrophosphonylation: It can add across unsaturated groups via a hydrophosphonylation reaction.
Common reagents used in these reactions include oxygen for oxidation, reducing agents for reduction, and various electrophiles for substitution reactions. The major products formed from these reactions include diethylphosphonate, diethylphosphine, and substituted phosphine oxides .
Scientific Research Applications
Diethylphosphine oxide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for oxidation and de-oxidation reactions.
Biology: This compound is used in the preparation of biologically active compounds, such as indolones.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of diethylphosphine oxide involves its ability to act as a nucleophile in various chemical reactions. It can donate electrons to electrophiles, facilitating the formation of new chemical bonds. The molecular targets and pathways involved in its reactions depend on the specific reagents and conditions used. For example, in oxidation reactions, this compound donates electrons to oxygen molecules, resulting in the formation of diethylphosphonate .
Comparison with Similar Compounds
Diethylphosphine oxide can be compared with other similar compounds, such as dimethylphosphine oxide and diphenylphosphine oxide. These compounds share similar chemical properties but differ in their molecular structures and reactivity:
Dimethylphosphine oxide: This compound has the molecular formula C2H7OP and is a colorless liquid that is soluble in polar organic solvents. It is used in similar applications as this compound but has a lower molecular weight and boiling point.
Diphenylphosphine oxide: This compound has the molecular formula C12H11OP and is a solid at room temperature. It is used in the synthesis of more complex organic molecules and has different reactivity compared to this compound.
This compound is unique due to its specific molecular structure, which allows it to participate in a wide range of chemical reactions and applications.
Properties
IUPAC Name |
diethyl(oxo)phosphanium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10OP/c1-3-6(5)4-2/h3-4H2,1-2H3/q+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVXVNGVYXSQARS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[P+](=O)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10OP+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10457147 | |
Record name | DIETHYLPHOSPHINE OXIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10457147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7215-33-0 | |
Record name | DIETHYLPHOSPHINE OXIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10457147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (ethylphosphonoyl)ethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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